![molecular formula C16H19Cl2N3O3S B12077988 1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol CAS No. 648427-37-6](/img/structure/B12077988.png)
1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- is a complex organic compound that features a piperidinol core substituted with a pyrazole sulfonyl group and a chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole core is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperidinol Formation: The piperidinol core is synthesized separately through the reduction of a piperidone derivative.
Coupling Reaction: The final step involves coupling the sulfonylated pyrazole with the piperidinol core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinol and pyrazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinol and pyrazole moieties.
Reduction: Sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target proteins, while the chlorophenyl group could engage in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)-
Uniqueness
The uniqueness of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a sulfonyl group and a chlorophenyl group provides a combination of electronic and steric effects that can be exploited in various applications.
Propiedades
Número CAS |
648427-37-6 |
|---|---|
Fórmula molecular |
C16H19Cl2N3O3S |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-chlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-14(15(18)20(2)19-11)25(23,24)21-9-7-16(22,8-10-21)12-3-5-13(17)6-4-12/h3-6,22H,7-10H2,1-2H3 |
Clave InChI |
OVKMTGOWOTZDGY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



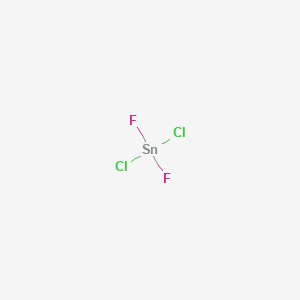
![(RS)-3-[2-(4-amino-phenyl)-ethyl]-pyrrolidine-1-carboxylic acid tert-butyl ester](/img/structure/B12077926.png)
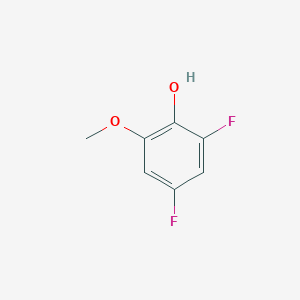
![1-[4-Fluoro-3-(trifluoromethyl)phenyl]prop-2-yn-1-one](/img/structure/B12077945.png)

amine](/img/structure/B12077969.png)
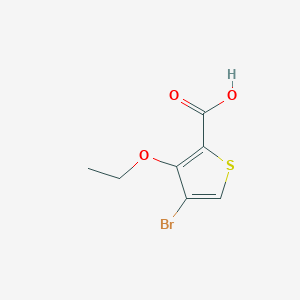
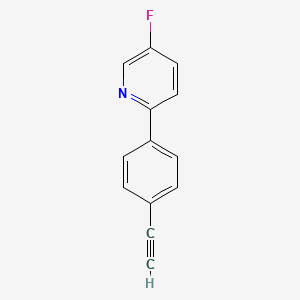
![5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-one](/img/structure/B12077996.png)

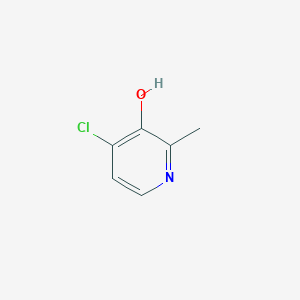
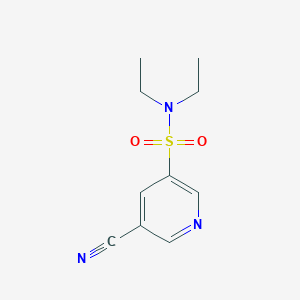
![Copper, [bis(ethanethiolato)indium]bis[mu-(ethanethiolato)]bis(triphenylphosphine)-](/img/structure/B12078008.png)
